C4 Substituent Differentiation: Pyridin-4-ylamino vs. 3-Hydroxy-4-methylphenylamino – Kinase Selectivity Implications
The pyridin-4-ylamino group at C4 provides a distinct hydrogen-bond acceptor (the pyridine nitrogen) that is absent in the 3-hydroxy-4-methylphenylamino analog. In the broader pyrrolotriazine class, C4 aniline modifications dictate kinase selectivity: the 3-hydroxy-4-methylphenylamino series yielded VEGFR-2 IC50 values of 40–270 nM depending on C5/C6 substitution, whereas p38α-focused series with phenylamino or substituted benzamide C4 groups achieved IC50 values of 10–60 nM in enzyme assays. [1][2] The pyridin-4-ylamino variant is structurally positioned to engage an additional hydrogen bond with the kinase hinge backbone carbonyl, a feature that has been exploited in numerous FDA-approved kinase inhibitors (e.g., imatinib, dasatinib). However, direct enzymatic IC50 data for the title compound against a defined comparator remain unavailable in the open literature; the claim of kinase selectivity differentiation is therefore a class-level inference based on the established role of the C4 substituent in kinase inhibitor pharmacophore models. [1]
| Evidence Dimension | C4 substituent hydrogen-bonding capacity and kinase selectivity profile |
|---|---|
| Target Compound Data | Pyridin-4-ylamino group: dual H-bond donor (NH) and acceptor (pyridine N); no quantitative selectivity data available for this exact compound. |
| Comparator Or Baseline | 3-Hydroxy-4-methylphenylamino analog (VEGFR-2 series): IC50 40–270 nM against VEGFR-2; p38α-focused phenylamino/benzamide series: IC50 10–60 nM. |
| Quantified Difference | Not directly quantifiable for the target compound; class-level inference of altered kinase selectivity based on C4 pharmacophore precedent. |
| Conditions | Comparative data derived from published pyrrolotriazine SAR in VEGFR-2 enzyme assays (HTRF format) and p38α kinase inhibition assays (radiometric or FRET-based). [1][2] |
Why This Matters
For researchers procuring a pyrrolotriazine scaffold, the C4 group is the primary determinant of kinase target engagement; selecting the pyridin-4-ylamino variant pre-defines a distinct selectivity vector compared to anilino analogs, enabling deliberate design of hinge-binding interactions.
- [1] Borzilleri RM, Cai Z-W, Ellis C, Fargnoli J, Fura A, Gerhart T, Goyal B, Hunt JT, Mortillo S, Qian L, Tokarski J, Wautlet B, Wrobleski ST, Zhang Y, Zolotarjova N, Bhide RS. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors. Bioorg Med Chem Lett. 2005 Mar 1;15(5):1429-33. PMID: 15713401. View Source
- [2] Wrobleski ST, Lin S, Hynes J, Wu H, Pitt S, Shen DR, Zhang Y, Gillooly KM, Taylor DS, McIntyre KW, Salter-Cid L, Shuster J, Hynes JS, Zhang Y, Pargellis CA, Neagu C, Fura A, Kish K, Sheriff S, Hunt JT, Lewin NE, Doller D, Smith LM. Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors. Bioorg Med Chem Lett. 2008 Apr 15;18(8):2739-44. PMID: 18364256. View Source
